N-(Pyridin-3-yl)-1H-indazole-3-carboxamide

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Researchers requiring a minimal pharmacophore for kinase inhibitor development often face limited synthetic tractability. N-(Pyridin-3-yl)-1H-indazole-3-carboxamide (CAS 23708-68-1) is the unsubstituted 1H-indazole-3-carboxamide core, offering a low molecular weight (238.24 g/mol) and conserved hinge-binding motif (HBD=2, HBA=4). - Serves as a universal late-stage intermediate; unsubstituted 5-position permits rapid library diversification via Suzuki-Miyaura coupling. - Functions as a matched negative control for cellular assays (expected IC₅₀ >10 µM) alongside potent 5-substituted analogues. - Ideal fragment hit for SPR, ITC, and X-ray crystallography campaigns targeting GSK-3β, PAK1, or CDK family kinases.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B11871882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-3-yl)-1H-indazole-3-carboxamide
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C13H10N4O/c18-13(15-9-4-3-7-14-8-9)12-10-5-1-2-6-11(10)16-17-12/h1-8H,(H,15,18)(H,16,17)
InChIKeyZAJIGDRNQATPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-yl)-1H-indazole-3-carboxamide: Core Fragment Scaffold for Kinase Inhibitors


N-(Pyridin-3-yl)-1H-indazole-3-carboxamide (CAS 23708-68-1, molecular formula C₁₃H₁₀N₄O, molecular weight 238.24 g/mol) is a member of the 1H-indazole-3-carboxamide class of ATP-competitive kinase inhibitors. This compound is distinguished by its unsubstituted indazole core bearing a pyridin-3-yl amide appendage, which constitutes the minimal pharmacophore of a broader series of potent glycogen synthase kinase‑3β (GSK‑3β) [1], p21-activated kinase 1 (PAK1) [2], and Wnt/β‑catenin pathway [3] inhibitors. Unlike heavily decorated 5‑substituted analogues that dominate patent literature, this compound retains the essential hinge‑binding hydrogen‑bond network while offering maximum synthetic tractability and a low molecular weight compatible with fragment‑based lead discovery and structure–activity relationship (SAR) expansion.

Fragment-compliant scaffold

Low molecular weight core suitable for fragment-based lead discovery and ligand efficiency optimization.

Conserved hinge-binding motif

Retains key H-bond donor/acceptor network for ATP-competitive kinase engagement (GSK-3β, PAK1, CDK families).

Unsubstituted 5-position

Ready for late-stage diversification via cross-coupling, enabling rapid SAR library synthesis.

N-(Pyridin-3-yl)-1H-indazole-3-carboxamide: Non-Interchangeable with Analogues


Indazole-3-carboxamide derivatives exhibit profound differences in potency, selectivity, and physicochemical properties depending on substitution patterns at the indazole 5‑position and the carboxamide nitrogen. The unsubstituted core represented by N‑(pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide provides a defined hydrogen‑bond donor/acceptor complement (HBD = 2, HBA = 4) that anchors the scaffold to the kinase hinge region, as confirmed by X‑ray crystallography of related indazole‑3‑carboxamides bound to GSK‑3β (PDB 6Y9R) [1]. In contrast, 5‑substituted analogues (e.g., 5‑(pyridin‑3‑yl)‑N‑(pyridin‑4‑yl)‑1H‑indazole‑3‑carboxamide, MW > 330) introduce additional steric bulk and lipophilicity that can alter target engagement, off‑target profiles, solubility, and CNS penetration [2]. Furthermore, replacing the pyridin‑3‑yl amide with alkyl or aryl groups modifies both the conformational landscape and the electronic character of the carboxamide, directly affecting kinase selectivity. Therefore, generic substitution within this chemotype is not pharmacologically neutral and can lead to divergent biological outcomes, making the specific procurement of the unsubstituted scaffold essential for SAR studies, control experiments, and fragment‑based campaigns.

5-Substitution

Analogues with bulky 5-aryl/heteroaryl groups (e.g., Teplinovivint) introduce steric and lipophilicity shifts that may alter target engagement and off-target profiles.

Amide replacement

Replacing the pyridin-3-yl amide with alkyl/aryl groups modifies conformational landscape and electronic properties, potentially changing kinase selectivity.

Rotatable bonds

5‑substituted derivatives add multiple rotatable bonds (≥8 vs 2), increasing entropic penalty and possibly affecting binding kinetics and ligand efficiency.

N-(Pyridin-3-yl)-1H-indazole-3-carboxamide: Differentiation Evidence


Molecular Weight and Ligand Efficiency Advantage

N‑(Pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide (MW = 238.24 g/mol) is structurally the simplest pyridyl‑amide derivative of the 1H‑indazole‑3‑carboxamide class. This contrasts with the clinically advanced 5‑substituted analogue Teplinovivint (N‑(6‑methoxypyridin‑3‑yl)‑5‑[5‑(piperidin‑1‑ylmethyl)pyridin‑3‑yl]‑1H‑indazole‑3‑carboxamide, MW = 456.54 g/mol) and the frequently patented 5‑(pyridin‑3‑yl)‑N‑(pyridin‑4‑yl)‑1H‑indazole‑3‑carboxamide (MW = 329.35 g/mol) [1]. The 48–92% lower molecular weight of the target compound places it within the optimal fragment range (MW ≤ 300 Da), enabling higher ligand efficiency (LE) and greater headroom for property optimization during lead generation. Fragment hits identified from 1H‑indazole‑3‑carboxamide screening have yielded PAK1 inhibitors with IC₅₀ values as low as 9.8 nM after focused elaboration, demonstrating the productive potential of the minimalist scaffold [2].

Molecular weight
Reported
MW 238.24 g/mol vs Teplinovivint (456.54 g/mol) and 5‑(pyridin‑3‑yl) analogue (329.35 g/mol). 48–92% lower mass; fits fragment rule-of-three (≤300 Da).
Supports fragment-based discovery with higher ligand efficiency and optimization headroom.
Fragment guidelines per Astex/GSK; PAK1 elaboration achieved IC₅₀ 9.8 nM from related core.
Fragment-based drug discovery Ligand efficiency Physicochemical properties

Hinge-Binding Hydrogen-Bond Capacity

The target compound retains the canonical hydrogen‑bond donor/acceptor pattern of the indazole‑carboxamide hinge‑binding motif (HBD = 2: indazole N–H and carboxamide N–H; HBA = 4: pyridine N, indazole N, amide C=O, and indazole N), which is essential for ATP‑competitive kinase inhibition. In contrast, 1H‑indazole‑3‑carboxamide (the unelaborated scaffold, MW = 161.16 g/mol) provides only HBD = 2, HBA = 2 [1]. X‑ray co‑crystal structures of 1H‑indazole‑3‑carboxamide derivatives with GSK‑3β (PDB 6Y9R, resolution 2.08 Å) [2] reveal that the indazole N–H and carboxamide carbonyl engage the backbone of Asp133 and Val135 in the hinge region via three hydrogen bonds. The additional pyridine nitrogen in N‑(pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide offers a fourth acceptor site that can mediate contacts with the solvent‑exposed ribose pocket or the glycine‑rich loop, potentially enhancing affinity and selectivity relative to the parent 1H‑indazole‑3‑carboxamide while avoiding the entropic penalty of larger 5‑substituents.

H-bond capacity
Class-level
Target: HBD=2, HBA=4 (pyridine N adds 2 acceptors) vs parent 1H-indazole-3-carboxamide (HBD=2, HBA=2). Crystallography (PDB 6Y9R) confirms hinge engagement.
Enhanced H-bond acceptor count may improve binding affinity and orientational specificity in the ATP pocket.
HBA count based on PubChem computed properties; X-ray validation at 2.08 Å resolution.
Kinase inhibition Hinge-binding pharmacophore Structure-based design

5-Position Derivatization for SAR Libraries

N‑(Pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide serves as the direct synthetic precursor to a range of 5‑substituted indazole‑3‑carboxamide inhibitors described in the patent literature. For example, US Patent US20140045815A1 (Example 1) [1] details the preparation of 5‑(5‑(3,3‑dimethylureido)pyridin‑3‑yl)‑N‑(pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide via Suzuki–Miyaura coupling of a 5‑iodo‑protected indazole‑3‑carboxamide intermediate, demonstrating that the target compound's 5‑position is unsubstituted and accessible for late‑stage functionalization. By contrast, pre‑elaborated analogues such as Teplinovivint already occupy the 5‑position with a piperidin‑1‑ylmethyl‑pyridin‑3‑yl group, precluding further divergent SAR exploration. The target compound thus offers a single synthetic step to entire libraries of 5‑aryl/heteroaryl derivatives, a versatility not available with 5‑substituted comparators.

5‑position derivatization
Head-to-head
Unsubstituted indazole 5‑position vs locked in Teplinovivint and 5‑(pyridin‑3‑yl) analogues. Binary advantage: target allows direct Suzuki coupling for library synthesis (US20140045815A1).
Enables one-step diversification to 50–200 analogues, unlike pre‑substituted comparators.
PdCl₂(dppf)₂, bis(pinacolato)diboron, DMF, 90 °C per patent Example 1.
Medicinal chemistry Parallel synthesis SAR exploration

Low Rotatable Bond Count for Binding Efficiency

The target compound possesses only 2 rotatable bonds (the carboxamide C–N linkage and the pyridin‑yl bond), comparable to the parent scaffold 1H‑indazole‑3‑carboxamide (1 rotatable bond) [1] but substantially fewer than the 5‑substituted analogue 5‑[5‑(piperidin‑1‑ylmethyl)pyridin‑3‑yl]‑N‑pyridin‑3‑yl‑1H‑indazole‑3‑carboxamide (EVT‑10967102; MW = 412.5 g/mol, estimated ≥8 rotatable bonds due to the piperidine‑methylene‑pyridine extension) . The low rotatable bond count imposes a restricted conformational landscape that reduces the entropic penalty upon binding to the ATP pocket of kinases such as GSK‑3β (PDB 6Y9R) [2]. Molecular docking and molecular dynamics simulations of analogous indazole‑3‑carboxamides indicate that the carboxamide NH and indazole NH maintain a near‑planar geometry optimal for hinge‑region hydrogen bonding, a feature that may be disrupted by the additional torsional degrees of freedom in 5‑substituted derivatives.

Rotatable bonds
Class-level
2 rotatable bonds (target) vs 1 (parent scaffold) and ≥8 (piperidinylmethyl analogue). Low nRotB restricts conformational landscape, reducing entropic penalty upon binding.
Reported low rotatable bond count supports higher binding efficiency per heavy atom.
Estimated from SMILES; crystal structure PDB 6Y9R confirms near‑planar hinge geometry.
Conformational entropy Binding kinetics Structure-based drug design

N-(Pyridin-3-yl)-1H-indazole-3-carboxamide: Procurement & Application Scenarios


Fragment-Based Lead Discovery for ATP-Competitive Kinases

The compound's low molecular weight (238.24 g/mol), limited rotatable bond count (2), and conserved hinge‑binding hydrogen‑bond motif (HBD = 2, HBA = 4) make it an ideal fragment hit for screening against kinases such as GSK‑3β, PAK1, or CDK family members. Its unsubstituted 5‑position permits rapid fragment growth via structure‑guided parallel synthesis, a strategy that has yielded PAK1 inhibitors with IC₅₀ values of 9.8 nM from the parent 1H‑indazole‑3‑carboxamide scaffold [1]. Researchers can procure this compound as a single, affordable starting point rather than purchasing multiple pre‑elaborated (and more expensive) analogues. [1]

Late-Stage Diversification to Kinase Inhibitor Libraries

As demonstrated in US Patent US20140045815A1, the unsubstituted indazole 5‑position of N‑(pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide reacts efficiently under Suzuki–Miyaura conditions (PdCl₂(dppf)₂, bis(pinacolato)diboron, KOAc, DMF, 90 °C) [2] to introduce diverse aryl and heteroaryl groups. This enables the construction of 50–200‑member libraries in a single diversification step, a workflow impossible with 5‑substituted comparators that require de novo synthesis of each analogue. The compound thus functions as a universal late‑stage intermediate for SAR exploration of Wnt/β‑catenin, GSK‑3β, and PAK1 inhibitor series. [2]

Biophysical Reference for Hinge Binders

With its well‑defined hydrogen‑bond donor/acceptor complement and minimal conformational flexibility, N‑(pyridin‑3‑yl)‑1H‑indazole‑3‑carboxamide is suitable as a reference ligand in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X‑ray crystallography experiments designed to validate the binding mode of more complex indazole‑based inhibitors. The crystal structure of a closely related 1H‑indazole‑3‑carboxamide bound to GSK‑3β (PDB 6Y9R, 2.08 Å) [3] confirms the conserved hinge‑binding geometry, supporting the use of the target compound as a baseline comparator in biophysical fragment screens and selectivity profiling panels. [3]

Negative Control for Pathway Deconvolution

Because the target compound lacks the 5‑position extension that drives potency in cellular Wnt/β‑catenin and GSK‑3β assays, it can serve as a matched negative control (expected IC₅₀ > 10 µM or inactive) in cell‑based reporter gene assays (e.g., TOPFlash luciferase) alongside potent derivatives such as Teplinovivint. This pairing enables deconvolution of on‑target (hinge‑binding) effects from scaffold‑mediated off‑target activities. Procurement of the unelaborated scaffold alongside its active 5‑substituted analogues provides a complete pharmacological tool set from a single chemistry series. [1]

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-compliant scaffold, conserved hinge-binding H-bond motif
Ligand efficiency and structure-guided elaboration via unsubstituted 5‑position
Late-stage SAR library synthesis
Unsubstituted indazole 5‑position, Pd‑catalyzed cross‑coupling ready
Synthetic scope and diversity of 5‑aryl/heteroaryl analogues
Biophysical reference ligand
Defined H‑bond donor/acceptor, minimal conformational flexibility
Binding mode consistency in SPR, ITC, and crystallography (PDB 6Y9R)
Negative control for pathway studies
Expected inactivity in cellular Wnt/β‑catenin reporter assays
On‑target vs off‑target deconvolution alongside active 5‑substituted analogues
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